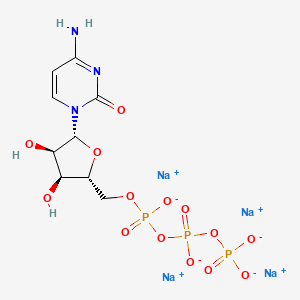

Cytidine 5'-triphosphate tetrasodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytidine 5’-triphosphate tetrasodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that consists of cytosine attached to a ribose sugar. This compound is essential in the synthesis of RNA and is involved in the metabolism of cells. It is commonly used in biochemical research and has applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-triphosphate tetrasodium salt typically involves the phosphorylation of cytidine. The process begins with the conversion of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate. The reaction conditions often require the presence of specific enzymes and co-factors to facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of Cytidine 5’-triphosphate tetrasodium salt involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the stability and activity of the enzymes involved. The final product is purified through various chromatographic techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate tetrasodium salt undergoes several types of chemical reactions, including:

Phosphorylation: It acts as a substrate for various kinases, leading to the formation of phosphorylated derivatives.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

Condensation: It participates in condensation reactions to form nucleic acids.

Common Reagents and Conditions

Common reagents used in reactions involving Cytidine 5’-triphosphate tetrasodium salt include ATP, GTP, and specific enzymes such as RNA polymerases and kinases. The reactions typically occur under physiological conditions, with optimal pH and temperature to ensure enzyme activity .

Major Products Formed

The major products formed from reactions involving Cytidine 5’-triphosphate tetrasodium salt include RNA, cytidine diphosphate, and various phosphorylated intermediates. These products are essential for cellular functions and biochemical pathways .

Scientific Research Applications

Cytidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of nucleic acids and other nucleotide derivatives.

Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology research.

Medicine: It is used in the development of antiviral drugs and other therapeutic agents

Industry: It is used in the production of various biochemical reagents and as a component in diagnostic kits

Mechanism of Action

Cytidine 5’-triphosphate tetrasodium salt exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA by RNA polymerases during transcription. It also participates in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound interacts with specific molecular targets, including kinases and transferases, to regulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Adenosine 5’-triphosphate (ATP): Similar in structure and function, ATP is another nucleoside triphosphate involved in energy transfer and metabolism.

Guanosine 5’-triphosphate (GTP): GTP is involved in protein synthesis and signal transduction.

Uridine 5’-triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.

Uniqueness

Cytidine 5’-triphosphate tetrasodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of phosphatidylcholine synthesis. Unlike ATP and GTP, which are primarily involved in energy transfer and signal transduction, Cytidine 5’-triphosphate tetrasodium salt has a more specialized function in nucleotide metabolism and membrane synthesis .

Properties

Molecular Formula |

C9H12N3Na4O14P3 |

|---|---|

Molecular Weight |

571.08 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |

InChI Key |

ADFZKEPUVVAOFV-ODQFIEKDSA-J |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)

![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)

![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)